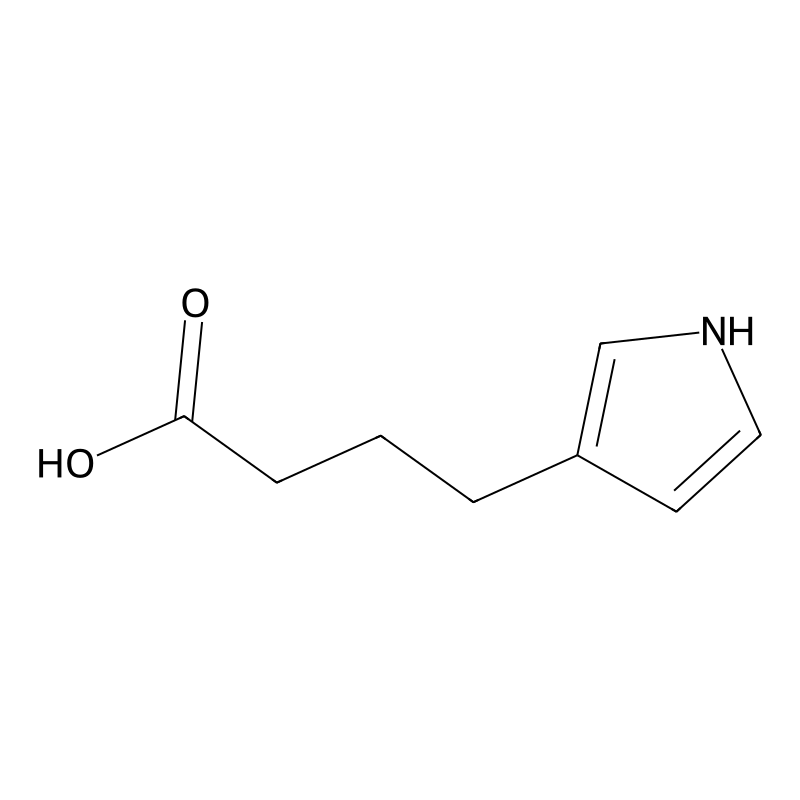

Pyrrole-3-butyric acid

Content Navigation

Biosensor developers often face enzyme leaching from physically entrapped layers or conductivity loss when using N-substituted pyrrole analogs. Pyrrole-3-butyric acid (CAS 30000-61-4) resolves this with a carboxyl group that enables covalent bioconjugation while retaining the essential N-H bond for conductive polypyrrole backbones. • Covalent enzyme anchoring via EDC/NHS eliminates signal drift in vivo. • Electropolymerized films with 30-50 nm porosity support high-density antibody immobilization. • Maintains electrical conductivity and electrochemical reversibility critical for amperometric sensors. Ideal for implantable glucose/lactate transducers and immunosensor fabrication. Supplied as a high-purity monomer ready for direct electrodeposition.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Pyrrole-3-butyric acid (CAS 30000-61-4) is a premium bifunctional 3-substituted pyrrole monomer highly valued in the procurement of advanced materials and bioelectronics. It features a polymerizable pyrrole ring and a terminal carboxylic acid group separated by a flexible propyl linker [1]. In industrial and laboratory settings, it is primarily sourced as a precursor for functionalized conducting polymers (polypyrroles) used in biosensors, biotransducers, and smart surface coatings. The terminal carboxyl group allows for highly efficient covalent bioconjugation of enzymes and antibodies via standard EDC/NHS coupling, making it a critical building block for continuous-monitoring diagnostic devices where physical entrapment methods are insufficient [2].

Research Fit

References

- [1] Fabrication and Characterization of a Hydroquinone-Functionalized Polypyrrole Thin-Film pH Sensor. Chemistry of Materials, 1996, 8(11), 2579-2585.

- [2] Biofabrication Using Pyrrole Electropolymerization for the Immobilization of Glucose Oxidase and Lactate Oxidase on Implanted Microfabricated Biotransducers. Sensors, 2015.

Substituting Pyrrole-3-butyric acid with unsubstituted pyrrole or cheaper N-substituted analogs (e.g., Pyrrole-1-butyric acid) leads to catastrophic failures in biosensor manufacturability and performance. Unsubstituted pyrrole lacks functional groups for covalent biomolecule attachment, forcing reliance on physical entrapment which results in rapid enzyme leaching and signal degradation [1]. Conversely, N-substituted pyrroles disrupt the critical N-H hydrogen bonding and planarity of the polypyrrole backbone. This loss of conjugation drastically reduces the electrical conductivity and electrochemical reversibility of the resulting polymer [2]. Pyrrole-3-butyric acid uniquely preserves the N-H bond, ensuring the electropolymerized film remains highly conductive while providing high-density anchoring sites for application-critical biomolecules.

Substitution Risk

References

- [1] Biofabrication Using Pyrrole Electropolymerization for the Immobilization of Glucose Oxidase and Lactate Oxidase on Implanted Microfabricated Biotransducers. Sensors, 2015.

- [2] Fabrication and Characterization of a Hydroquinone-Functionalized Polypyrrole Thin-Film pH Sensor. Chemistry of Materials, 1996, 8(11), 2579-2585.

Backbone Conductivity and Electrochemical Reversibility

3-substituted pyrroles fundamentally outperform 1-substituted (N-substituted) pyrroles in electronic applications. Derivatization at the 1-position causes a loss of backbone planarity and conjugation, significantly reducing conductivity. In contrast, films electropolymerized from 3-substituted monomers like Pyrrole-3-butyric acid retain the N-H bond, exhibiting highly reversible electrochemical behavior and superior conductivity over wider potential ranges[1].

| Evidence Dimension | Electrochemical reversibility and backbone conductivity |

| Target Compound Data | High conductivity; preserved planar conjugation and structural N-H bonding |

| Comparator Or Baseline | N-substituted pyrroles (e.g., Pyrrole-1-butyric acid) exhibiting reduced conductivity due to steric hindrance and loss of planarity |

| Quantified Difference | Substantially wider usable electrochemical range and lower electron-transfer resistance |

| Conditions | Electropolymerization and cyclic voltammetry of thin films |

For transducer and sensor manufacturing, maintaining high conductivity is essential to achieve low limits of detection and rapid signal transduction without compromising functionalization.

Porous Surface Morphology for High-Density Immobilization

When electropolymerized, poly(4-(3-pyrrolyl)butyric acid) forms an optimized porous matrix for protein binding. Compared to a bare gold electrode (roughness ~8 nm), the functionalized polymer film presents an aperture size of 30–50 nm and a surface roughness of 16 nm. Upon EDC/NHS-mediated covalent attachment of streptavidin or antibodies, the roughness increases to 22 nm, confirming high-density, stable immobilization without compromising the bioactivity of the probes [1].

| Evidence Dimension | Surface roughness and immobilization capacity |

| Target Compound Data | 16 nm roughness (unbound) increasing to 22 nm (bound); 30-50 nm porous apertures |

| Comparator Or Baseline | Bare gold electrode (8 nm roughness) |

| Quantified Difference | 100% increase in baseline roughness providing a massive surface area increase for high-density covalent protein anchoring |

| Conditions | Atomic force microscopy (AFM) of electropolymerized films on gold electrodes |

A highly porous, carboxyl-rich surface prevents enzyme leaching and maximizes the active sensor area, which is critical for the longevity of continuous-monitoring implantable devices.

Biocatalytic Synthesis of Fluorescent Oligomers

Unlike conventional pyrrole polymerization which yields doped, non-fluorescent materials, Pyrrole-3-butyric acid can be enzymatically polymerized using soybean peroxidase to yield unusually photoluminescent, undoped oligomers. This biocatalytic approach proceeds smoothly in aqueous media and generates stable emitting species without the need for complex protection/deprotection chemistry [1].

| Evidence Dimension | Photoluminescence of synthesized polymer |

| Target Compound Data | Yields fluorescent, undoped oligomers directly in aqueous media |

| Comparator Or Baseline | Conventional unsubstituted pyrrole polymerization (yields doped, non-fluorescent polymers) |

| Quantified Difference | Direct transition from non-fluorescent to stable photoluminescent material suitable for optical sensing |

| Conditions | Biocatalytic synthesis using soybean peroxidase and hydrogen peroxide in water/ethanol |

Allows buyers to utilize pyrrole-based materials in optical biosensing and bio-imaging applications, bypassing the traditional limitation of polypyrrole's lack of fluorescence.

Implantable Amperometric Biosensors

Pyrrole-3-butyric acid is uniquely suited for the biofabrication of implantable micro-transducers for continuous glucose and lactate monitoring. Its terminal carboxyl groups allow for the stable EDC/NHS covalent conjugation of oxidases directly to the conductive polypyrrole backbone, preventing enzyme leaching in vivo [1].

High-Sensitivity Immunosensors

The compound is ideal for fabricating amperometric immunosensors. By electropolymerizing Pyrrole-3-butyric acid onto gold microelectrodes, manufacturers can create a highly porous (30-50 nm aperture) matrix that supports the high-density covalent anchoring of streptavidin and IgG antibodies, maximizing signal-to-noise ratios in diagnostic assays[2].

Amphiphobic Textile Coatings

Beyond bioelectronics, Pyrrole-3-butyric acid is utilized in advanced material coatings. It can be grafted to silica nanoparticles and subjected to plasma-induced polymerization, creating highly resistant, hydrophobic, and oleophobic non-wetting layers on nylon and cotton textiles [3].

Fluorescent Bio-Imaging Probes

Driven by its ability to form photoluminescent undoped oligomers via mild biocatalytic synthesis, this compound is an excellent precursor for developing fluorescent probes and optical biosensors, avoiding the heavy metal toxicity associated with quantum dots[4].

Application Fit

References

- [1] Biofabrication Using Pyrrole Electropolymerization for the Immobilization of Glucose Oxidase and Lactate Oxidase on Implanted Microfabricated Biotransducers. Sensors, 2015.

- [2] Electrochemical impedance spectroscopy of a novel amperometric immunosensor based on poly(4-(3-pyrrolyl)butyric acid). ResearchGate, 2012.

- [3] Resistant amphiphobic textile coating by plasma induced polymerization of a pyrrole derivative grafted to silica nanoparticles and short fluorinated alkyl chains. Materials Today Communications, 2022.

- [4] Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers. ResearchGate, 2010.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types